molecular formula C10H10ClNO6S B1517937 Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate CAS No. 1154155-35-7

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Cat. No.: B1517937
CAS No.: 1154155-35-7
M. Wt: 307.71 g/mol
InChI Key: KBQVBSSPORRFJQ-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a benzoate ester derivative featuring a chlorosulfonyl group at the 5-position, a methyl substituent at the 2-position, and a nitro group at the 3-position of the aromatic ring. This compound is characterized by its molecular weight of 290.79 g/mol (based on the molecular formula C₁₃H₁₃ClNO₆S inferred from structural analogs) and a purity of 95% . The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling nucleophilic substitutions, while the nitro group (-NO₂) contributes to electron-withdrawing effects, influencing both stability and reactivity.

Properties

IUPAC Name

ethyl 5-chlorosulfonyl-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO6S/c1-3-18-10(13)8-4-7(19(11,16)17)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQVBSSPORRFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, while the chlorosulfonyl group can participate in electrophilic substitution reactions. These interactions can lead to the formation of various intermediates and final products, depending on the reaction conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate 290.79 Chlorosulfonyl, nitro, methyl, ester High reactivity at -SO₂Cl; nitro enhances electrophilicity
Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a) ~450 (estimated) Sulfonamido, pivaloyloxy, indole Sulfonamido group enables hydrogen bonding; indole enhances π-π stacking
Methyl 5-((tert-butyldimethylsilyl)oxy)-2-methyl-3-nitrobenzoate ~325 (estimated) Silyl ether, nitro, methyl, ester Bulky silyl ether reduces solubility; nitro stabilizes aromatic ring
Ethyl 2-(chlorosulfonyl) acetate 172.23 Chlorosulfonyl, acetate ester Reactive -SO₂Cl group; simpler structure lacks aromatic stabilization

Key Insights:

  • Chlorosulfonyl Group Reactivity : this compound shares the reactive -SO₂Cl group with Ethyl 2-(chlorosulfonyl) acetate . However, the benzoate scaffold in the former provides aromatic stabilization and conjugation, reducing hydrolysis rates compared to the aliphatic acetate derivative.
  • Nitro Group Effects : The nitro group in the target compound and Methyl 5-((tert-butyldimethylsilyl)oxy)-2-methyl-3-nitrobenzoate enhances electrophilicity, facilitating nucleophilic aromatic substitutions. In contrast, sulfonamide analogs like Compound 7a prioritize hydrogen-bonding interactions due to the -SO₂NH- moiety.
  • Steric and Solubility Differences : The tert-butyldimethylsilyl (TBS) group in the methyl ester analog significantly reduces water solubility, whereas the methyl and nitro groups in the target compound balance lipophilicity and polarity.

Biological Activity

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group, chlorosulfonyl group, and an ethyl ester, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of nitro-containing compounds often involves the generation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins. The mechanisms include:

  • Reduction to Reactive Species : Nitro groups can be reduced to form nitroso or hydroxylamine derivatives, which can bind to DNA and proteins, leading to cellular damage and apoptosis.
  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups may inhibit specific enzymes involved in metabolic pathways or signal transduction.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Studies indicate that compounds similar to this compound can exhibit activity against various pathogens through mechanisms such as:

  • DNA Damage : The reduced forms of nitro compounds can create reactive oxygen species (ROS) that damage microbial DNA, leading to cell death .
  • Inhibition of Essential Enzymes : Certain derivatives have been shown to inhibit enzymes necessary for bacterial survival, such as those involved in folate synthesis.

Anti-inflammatory Effects

Research has shown that nitro compounds can modulate inflammatory responses. This compound may exert anti-inflammatory effects by:

  • Inhibiting Pro-inflammatory Cytokines : Nitro-containing compounds have been found to reduce the production of cytokines like TNF-α and IL-6 in activated immune cells .
  • Modulating NF-κB Pathway : Some studies suggest that these compounds can inhibit the NF-κB signaling pathway, which is crucial in the inflammatory response .

Case Studies and Research Findings

Several studies have investigated the biological activities of related nitro compounds:

  • Antimicrobial Efficacy : A study demonstrated that nitro derivatives showed significant antimicrobial activity against Mycobacterium tuberculosis, highlighting the importance of the nitro group for efficacy .
  • Anti-inflammatory Properties : Research indicated that certain nitro fatty acids exhibit cytoprotective effects and can inhibit NF-κB activation, suggesting a potential therapeutic role in inflammatory diseases .

Data Table: Biological Activities of Nitro Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAntimicrobialDNA damage via ROS generation
Nitroimidazole DerivativesAntimicrobialReduction to toxic intermediates
Nitro Fatty AcidsAnti-inflammatoryInhibition of pro-inflammatory cytokines
5-NitrophenantrolineAntitubercularInhibition of metabolic pathways in M. tuberculosis

Preparation Methods

Detailed Preparation Steps and Conditions

Step Reaction Type Reagents & Conditions Notes & Optimization
1. Esterification Acid to ester Ethanol, acid catalyst (e.g., concentrated H₂SO₄), anhydrous conditions, solvent such as dichloromethane or ethanol, reflux or controlled temperature Use of anhydrous solvents and controlled temperature prevents hydrolysis; reaction monitored by TLC or HPLC for completion.
2. Chlorosulfonation Introduction of -SO₂Cl group Chlorosulfonic acid (ClSO₃H), low temperature (0–5°C), inert atmosphere Slow addition of chlorosulfonic acid under cooling avoids over-sulfonation and decomposition; reaction progress monitored by TLC.
3. Nitration Introduction of -NO₂ group Mixed acid (HNO₃/H₂SO₄), low temperature control to maintain regioselectivity Low temperature nitration prevents multiple substitutions; regioselectivity favors 3-position due to directing effects of existing substituents.

Mechanistic and Regioselectivity Considerations

  • The chlorosulfonyl group is electrophilic and introduced via electrophilic aromatic substitution facilitated by chlorosulfonic acid.
  • The nitro group is strongly electron-withdrawing and meta-directing, guiding substitution patterns.
  • The methyl group at the 2-position is ortho/para directing but sterically limited.
  • The interplay of these groups influences regioselectivity and reaction rates; computational studies (e.g., DFT calculations) have been used to predict reactive sites and optimize conditions.

Purification and Yield Optimization

  • After reaction completion, the product is typically purified by column chromatography using silica gel with gradients of ethyl acetate and hexane.
  • Slow reagent addition and maintaining an inert atmosphere during chlorosulfonation improve yield and purity.
  • Reaction monitoring by TLC or HPLC is essential to avoid side reactions and over-substitution.

Comparative Data Table: Key Parameters in Preparation

Parameter Typical Conditions Effect on Yield/Purity
Temperature (chlorosulfonation) 0–5°C Prevents over-sulfonation, improves selectivity
Solvent (esterification) Anhydrous dichloromethane or ethanol Minimizes hydrolysis, improves ester formation
Catalyst (esterification) Concentrated sulfuric acid Promotes esterification efficiency
Reaction time 1–3 hours per step Sufficient for completion without degradation
Purification method Silica gel chromatography High purity isolation

Research Findings and Process Innovations

  • The chlorosulfonation step is critical and requires precise temperature control; chlorosulfonic acid is added slowly to avoid side reactions.
  • Esterification under anhydrous conditions with strong acid catalysts yields high purity ethyl esters, necessary for subsequent functionalization.
  • Nitration is preferably done prior to chlorosulfonation to exploit directing effects and avoid sulfonyl group degradation.
  • Computational methods and experimental studies have highlighted the importance of the nitro group's electron-withdrawing effect in stabilizing intermediates and guiding regioselectivity during substitution reactions.
  • Alternative sulfonylation reagents and solvents have been explored but chlorosulfonic acid remains the reagent of choice for introducing the chlorosulfonyl group efficiently.

Summary of Preparation Method

The preparation of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a multi-step process involving:

  • Esterification of 2-methyl-3-nitrobenzoic acid with ethanol under acidic, anhydrous conditions.
  • Chlorosulfonation of the ethyl ester intermediate using chlorosulfonic acid at low temperatures (0–5°C) to install the chlorosulfonyl group selectively at the 5-position.
  • Purification by chromatographic techniques to isolate the product with high purity (typically ≥95%).

Each step requires careful control of reaction parameters to optimize yield and avoid side reactions.

This detailed synthesis approach is supported by experimental data and mechanistic insights from multiple research sources, ensuring a professional and authoritative foundation for laboratory preparation of this compound.

Q & A

Basic: What are the key synthetic routes for Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves sequential functionalization:

  • Chlorosulfonation : Introduce the chlorosulfonyl group using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Esterification : React the intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester. Solvent choice (e.g., dichloromethane) and anhydrous conditions are critical to prevent hydrolysis .
  • Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures to control regioselectivity.
    Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements are achieved by slow reagent addition and inert atmospheres to stabilize reactive intermediates .

Advanced: How do competing functional groups (chlorosulfonyl, nitro, ester) influence regioselectivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing nitro and chlorosulfonyl groups deactivate the aromatic ring, directing nucleophilic attacks to specific positions:

  • Nitro Group : Meta-directing, stabilizes negative charge in transition states.
  • Chlorosulfonyl : Ortho/para-directing but sterically hindered due to its bulk.
    Methodology :
  • Use DFT calculations to map electrostatic potential surfaces and identify reactive sites.
  • Conduct competitive reactions with nucleophiles (e.g., amines, thiols) under varying conditions. Analyze products via ¹H/¹³C NMR to confirm substitution patterns .

Basic: What spectroscopic techniques are effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm). The ethyl ester group shows a triplet (δ 1.3 ppm, CH₃) and quartet (δ 4.3 ppm, CH₂) .
  • IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O), 1530 cm⁻¹ (Nitro NO₂), and 1370 cm⁻¹ (S=O stretch) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₁H₁₀ClNO₆S (exact mass calculated via HRMS). Fragmentation patterns confirm the chlorosulfonyl and nitro groups .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:
Contradictions may arise from twinning, disorder, or incorrect space group assignment.
Methodology :

  • Use SHELXL for refinement: Apply TWIN commands for twinned crystals and check for missed symmetry via PLATON .
  • Validate hydrogen bonding networks with ORTEP-3 to ensure geometric accuracy. Compare experimental bond lengths/angles with similar structures in the Cambridge Structural Database .
  • Perform Rietveld refinement for powder XRD data to cross-validate single-crystal results .

Basic: What are the common applications of this compound as a building block in medicinal chemistry?

Answer:

  • Enzyme Inhibitors : The chlorosulfonyl group acts as a leaving group in covalent inhibitor design (e.g., targeting cysteine proteases) .
  • Prodrug Synthesis : Ester hydrolysis in vivo releases active carboxylic acid derivatives.
    Methodology :
  • Couple with amines via nucleophilic substitution to generate sulfonamide libraries. Screen for bioactivity using fluorescence-based enzymatic assays .

Advanced: What strategies mitigate decomposition of the chlorosulfonyl group during storage or reactions?

Answer:

  • Storage : Under inert gas (Ar/N₂) at –20°C in anhydrous DMF or DMSO to prevent hydrolysis .
  • Reaction Conditions : Use scavengers (e.g., molecular sieves) to trap moisture. Monitor decomposition via ³⁵S radiolabeling or LC-MS to identify degradation pathways .

Basic: How does the nitro group affect the compound’s electronic properties and reactivity?

Answer:
The nitro group withdraws electron density via resonance, reducing aromatic ring reactivity toward electrophiles but enhancing susceptibility to nucleophilic attack at electron-deficient positions.
Verification :

  • Perform Hammett studies with substituted analogs to quantify electronic effects .
  • Use UV-Vis spectroscopy to assess charge-transfer transitions influenced by nitro withdrawal .

Advanced: What computational methods predict hydrogen bonding and crystal packing for this compound?

Answer:

  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Mercury software .
  • Molecular Dynamics (MD) : Simulate packing arrangements with force fields (e.g., GAFF) and validate against XRD data .
  • Hirshfeld Surfaces : Map intermolecular interactions (e.g., Cl···O contacts) to explain stability trends in polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
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Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

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